3,6-Dipropoxybenzene-1,2-dicarbonitrile

Description

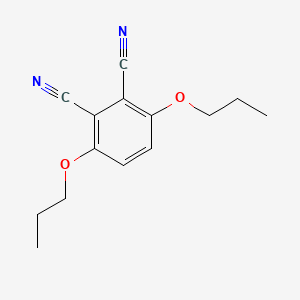

3,6-Dipropoxybenzene-1,2-dicarbonitrile is a symmetrically substituted benzene derivative featuring two propoxy groups at the 3- and 6-positions and two electron-withdrawing cyano groups at the 1- and 2-positions. This structure confers unique electronic properties, making it a precursor for advanced materials such as phthalocyanines and charge-transfer chromophores . Its synthesis typically involves nucleophilic substitution reactions, where 3,6-dihydroxybenzene-1,2-dicarbonitrile reacts with alkyl halides or alkoxy precursors under basic conditions . The propoxy substituents enhance solubility in organic solvents, facilitating further functionalization for applications in optoelectronics and catalysis .

Properties

CAS No. |

116453-87-3 |

|---|---|

Molecular Formula |

C14H16N2O2 |

Molecular Weight |

244.29 g/mol |

IUPAC Name |

3,6-dipropoxybenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C14H16N2O2/c1-3-7-17-13-5-6-14(18-8-4-2)12(10-16)11(13)9-15/h5-6H,3-4,7-8H2,1-2H3 |

InChI Key |

YLIODFVRZQOKPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)OCCC)C#N)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position: 3,6- vs. 4,5-Disubstituted Derivatives

3,6-Disubstituted Derivatives :

Substituents in the meta positions (3,6) create a symmetric structure, reducing steric hindrance and enabling planarization of π-linkers in charge-transfer chromophores. This symmetry enhances intramolecular charge transfer (ICT) efficiency, as seen in 3,6-diethoxybenzene-1,2-dicarbonitrile, which exhibits strong absorption in the 340–350 nm range .4,5-Disubstituted Derivatives :

Substituents at the 4,5-positions (e.g., 4,5-diiodobenzene-1,2-dicarbonitrile) introduce steric constraints, leading to twisted molecular geometries. This reduces ICT efficiency but improves reactivity as precursors for phthalocyanines. For instance, 4,5-diiodo derivatives are key intermediates in synthesizing cobalt phthalocyanines for catalytic applications .

Alkoxy Chain Length: Propoxy vs. Ethoxy/Butoxy

- Propoxy (C₃H₇O): Balances solubility and steric bulk. 3,6-Dipropoxybenzene-1,2-dicarbonitrile is more soluble than its ethoxy counterparts in nonpolar solvents, enabling processing into thin films for OLEDs .

Ethoxy (C₂H₅O) :

Shorter chains reduce solubility but increase crystallinity. 3,6-Diethoxy derivatives exhibit higher melting points (~200°C) and are used in liquid crystal displays .Butoxy (C₄H₉O) :

Longer chains (e.g., 3,6-dibutoxybenzene-1,2-dicarbonitrile) improve solubility in polar aprotic solvents (DMF, DMSO) but lower thermal stability due to increased conformational flexibility .

Core Heterocycle: Benzene vs. Pyrazine

- Benzene-1,2-dicarbonitrile Derivatives: Exhibit moderate electron-withdrawing strength, making them suitable for balanced push-pull chromophores. For example, X-shaped benzene derivatives show second-harmonic generation (SHG) responses of 10–15 pm/V, suitable for nonlinear optical (NLO) materials .

Pyrazine-2,3-dicarbonitrile Derivatives :

The pyrazine core is more electron-deficient, enhancing acceptor strength. Pyrazine-based chromophores display red-shifted absorption (λ_abs ~400 nm) and higher SHG responses (~20 pm/V) but lower thermal stability compared to benzene analogues .

Key Research Findings and Data Tables

Table 1: Comparative Properties of Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.